molecular formula C15H14BrNO4 B8800013 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol

Cat. No. B8800013
M. Wt: 352.18 g/mol
InChI Key: HQGAJOFIQLBIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol is a useful research compound. Its molecular formula is C15H14BrNO4 and its molecular weight is 352.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanol

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

2-bromo-1-(3-nitro-4-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H14BrNO4/c16-9-14(18)12-6-7-15(13(8-12)17(19)20)21-10-11-4-2-1-3-5-11/h1-8,14,18H,9-10H2

InChI Key

HQGAJOFIQLBIIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(CBr)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

from 2-bromo-4′-benzyloxy-3′-nitroacetophenone and 4-methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine comprising the sequential steps of: (a) reducing 2-bromo-4′-benzyloxy-3′-nitroacetophenone with about one equivalent of a borane reagent in the presence of a catalytic amount of a single enantiomer of an oxazaborolidine derived from cis 1-amino-2-indanol to produce substantially enantiomerically pure α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol (FBH); (b) reducing the α-(bromomethyl)-4-phenylmethoxy-3-nitrobenzenemethanol with hydrogen in the presence of a noble metal catalyst to produce an aniline FBH2; (c) formylating the aniline with formic acid and acetic anhydride to produce a compound of formula FBH3:
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